molecular formula C10H16Cl4S4 B14000610 Tetrakis[(2-chloroethyl)sulfanyl]ethene CAS No. 84400-71-5

Tetrakis[(2-chloroethyl)sulfanyl]ethene

Cat. No.: B14000610
CAS No.: 84400-71-5
M. Wt: 406.3 g/mol
InChI Key: GPKGGFPIKUMSRQ-UHFFFAOYSA-N
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Description

Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]-: is an organosulfur compound with the molecular formula C10H16Cl4S4 and a molecular weight of 406.306 g/mol It is characterized by the presence of four 2-chloroethylthio groups attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- typically involves the reaction of ethene with 2-chloroethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

  • Ethene,1,1,2,2-tetrakis[(2-bromoethyl)thio]-
  • Ethene,1,1,2,2-tetrakis[(2-iodoethyl)thio]-
  • Ethene,1,1,2,2-tetrakis[(2-fluoroethyl)thio]-

Comparison: Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- is unique due to the presence of chlorine atoms, which impart specific chemical reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities .

Properties

CAS No.

84400-71-5

Molecular Formula

C10H16Cl4S4

Molecular Weight

406.3 g/mol

IUPAC Name

1,1,2,2-tetrakis(2-chloroethylsulfanyl)ethene

InChI

InChI=1S/C10H16Cl4S4/c11-1-5-15-9(16-6-2-12)10(17-7-3-13)18-8-4-14/h1-8H2

InChI Key

GPKGGFPIKUMSRQ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)SC(=C(SCCCl)SCCCl)SCCCl

Origin of Product

United States

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